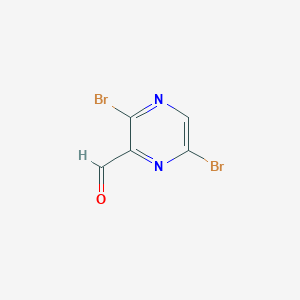

3,6-Dibromopyrazine-2-carbaldehyde

Descripción

3,6-Dibromopyrazine-2-carbaldehyde (CAS: 1270497-54-5) is a heterocyclic aldehyde with the molecular formula C₅H₂Br₂N₂O and a molecular weight of 265.89 g/mol . It features a pyrazine ring substituted with two bromine atoms at positions 3 and 6 and an aldehyde group at position 2. This compound is primarily used as an intermediate in pharmaceutical and fine chemical synthesis, leveraging its reactive aldehyde group and bromine substituents for further functionalization . Commercial samples typically have a purity of ≥95%, with industrial applications emphasizing its role in cross-coupling reactions and heterocyclic system construction .

Propiedades

IUPAC Name |

3,6-dibromopyrazine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2N2O/c6-4-1-8-5(7)3(2-10)9-4/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQLHAAMPLQHZRM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(C(=N1)Br)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70728901 | |

| Record name | 3,6-Dibromopyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1270497-54-5 | |

| Record name | 3,6-Dibromopyrazine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70728901 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6-DIBROMOPYRAZINE-2-CARBALDEHYDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dibromopyrazine-2-carbaldehyde generally involves the bromination of pyrazine derivatives followed by formylation.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. These methods often involve optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions

3,6-Dibromopyrazine-2-carbaldehyde undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The aldehyde group can be oxidized to a carboxylic acid or reduced to an alcohol.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used.

Major Products

The major products formed from these reactions include substituted pyrazines, pyrazine carboxylic acids, and pyrazine alcohols, depending on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Organic Synthesis

3,6-Dibromopyrazine-2-carbaldehyde serves as a valuable intermediate in the synthesis of more complex organic molecules. Its ability to undergo various chemical reactions such as nucleophilic substitutions, reductions, and couplings makes it an essential building block for synthesizing heterocycles and other bioactive compounds.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For example, studies have shown effective inhibition against Mycobacterium tuberculosis, with some derivatives achieving up to 72% inhibition at specific concentrations.

- Enzyme Inhibition : It has been identified as a potent inhibitor of phosphatidylinositol 3-kinase (PI3K), an enzyme involved in cancer cell signaling pathways. This inhibition suggests potential applications in cancer therapy.

- Anticancer Properties : The compound's structural features allow it to interact with various molecular targets, modulating their activity and potentially leading to novel anticancer therapies .

Material Science

In material science, this compound is utilized in the development of novel materials with specific properties such as conductivity or fluorescence. Its unique structure allows for the preparation of materials that can be used in electronic devices or sensors.

Case Studies and Research Findings

Several studies highlight the significance of this compound:

- Antimycobacterial Activity : A study evaluated various substituted pyrazine derivatives for their antimycobacterial properties. Compounds similar to this compound exhibited significant activity against Mycobacterium tuberculosis, suggesting structural features that enhance efficacy .

- Inhibition Studies : In vitro studies demonstrated that derivatives of this compound can act as potent inhibitors of alkaline phosphatase, with one derivative showing an IC50 value of 1.469 µM. This highlights its potential as a therapeutic agent targeting specific enzymatic pathways.

Mecanismo De Acción

The mechanism of action of 3,6-Dibromopyrazine-2-carbaldehyde involves its reactivity towards nucleophiles and electrophiles. The bromine atoms and the aldehyde group provide reactive sites for various chemical transformations. The compound can interact with molecular targets through covalent bonding, leading to the formation of new chemical entities .

Comparación Con Compuestos Similares

Reactivity and Functional Group Analysis

- Halogen Effects : Bromine’s larger atomic size and polarizability make this compound more reactive in nucleophilic aromatic substitution (SNAr) compared to its dichloro analog. Chlorine’s lower leaving-group ability slows reactivity in cross-coupling reactions .

- Aldehyde vs. Ester : The aldehyde group in this compound facilitates condensations (e.g., hydrazone formation), whereas the ester in Methyl 3,6-dibromopyrazine-2-carboxylate is better suited for hydrolysis or transesterification .

- Heterocycle Influence : Pyrazine’s electron-deficient ring enhances electrophilicity at the aldehyde position compared to pyridine-based analogs like 2,5-Dibromopyridine-3-carbaldehyde, which exhibit milder reactivity due to pyridine’s resonance stabilization .

Actividad Biológica

3,6-Dibromopyrazine-2-carbaldehyde (DBPCA) is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological properties of DBPCA, including its synthesis, mechanisms of action, and various applications in pharmacology.

- Molecular Formula : CHBrNO

- Molecular Weight : 265.89 g/mol

- CAS Number : 1270497-54-5

DBPCA features two bromine atoms at the 3 and 6 positions of the pyrazine ring, along with a carbaldehyde functional group at the 2 position. This unique structural arrangement contributes to its reactivity and biological activity.

Synthesis

DBPCA can be synthesized through various methods, often involving the bromination of pyrazine derivatives followed by formylation. The synthetic routes may vary based on desired yields and purity levels.

Antimicrobial Properties

DBPCA has been investigated for its antimicrobial properties. Studies indicate that it exhibits significant activity against a range of bacterial strains, suggesting its potential as an antibacterial agent. The compound's mechanism appears to involve the inhibition of key metabolic enzymes within bacterial cells, leading to growth inhibition.

Antiviral Activity

Research has highlighted the antiviral potential of DBPCA derivatives. For instance, related compounds have shown effectiveness against viruses such as the Yellow Fever Virus (YFV). In animal models, administration of pyrazine derivatives has resulted in improved survival rates and reduced viral loads, indicating a promising avenue for further exploration in antiviral drug development .

Enzyme Inhibition

DBPCA has also been studied for its ability to inhibit specific enzymes relevant in disease processes. Notably, it has shown potential as a BCR-ABL kinase inhibitor, which is crucial in the treatment of certain leukemias. The inhibition of this kinase suggests a pathway for developing targeted therapies for cancer treatment .

Case Studies

- Antimicrobial Efficacy : A study demonstrated that DBPCA exhibited notable antimicrobial activity against Staphylococcus aureus and Escherichia coli. The compound's effectiveness was evaluated using minimum inhibitory concentration (MIC) assays, where it showed lower MIC values compared to standard antibiotics.

- Antiviral Research : In a model studying YFV infection in hamsters, derivatives of DBPCA were administered at varying dosages. Results indicated that compounds derived from DBPCA significantly reduced viral titers and improved overall health metrics in treated animals .

- Enzyme Inhibition Studies : Molecular docking studies have revealed that DBPCA binds effectively to the active sites of various enzymes involved in cancer progression. The binding affinity was quantified using IC50 values, demonstrating its potential as a lead compound for drug design targeting these enzymes .

Comparative Analysis with Similar Compounds

To better understand the unique properties of DBPCA, we can compare it with structurally similar compounds:

| Compound Name | Structural Similarity | Unique Features |

|---|---|---|

| Methyl 3,5-dibromopyrazine-2-carboxylate | High | Bromination at different positions; varied bioactivity |

| 3,6-Dibromo-2-pyrazinecarboxylic Acid | Moderate | Acidic form; potential for different interactions |

| Methyl 5-bromopyrazine-2-carboxylate | Moderate | Single bromination; differing activity profile |

The specific positioning of bromine atoms in DBPCA influences its reactivity and biological interactions compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3,6-Dibromopyrazine-2-carbaldehyde, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via bromination of pyrazine-2-carbaldehyde precursors. Key steps include:

- Bromination : Use N-bromosuccinimide (NBS) in a polar solvent (e.g., DMF) under controlled temperature (0–25°C) to achieve selective di-substitution at the 3,6-positions .

- Oxidation : If starting from a methyl group, employ oxidizing agents like KMnO₄ or SeO₂ to convert the methyl group to a carbonyl .

- Purification : Recrystallization from ethanol/water mixtures or column chromatography (silica gel, hexane/ethyl acetate gradient) enhances purity .

Q. How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : The aldehyde proton appears as a singlet near δ 10.0 ppm. Pyrazine ring protons (if present) resonate between δ 8.5–9.5 ppm. Br substituents deshield adjacent carbons, shifting signals upfield .

- IR : A strong carbonyl stretch (C=O) at ~1700 cm⁻¹ confirms the aldehyde group. Absence of O-H stretches rules out hydration .

- MS : Molecular ion peaks ([M]⁺) should match the molecular weight (C₅H₂Br₂N₂O; 275.89 g/mol). Fragmentation patterns include loss of Br (m/z 196) or CO (m/z 247) .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation .

- Waste Disposal : Collect halogenated waste separately and treat with sodium bicarbonate to neutralize acidic byproducts before professional disposal .

Advanced Research Questions

Q. How does this compound interact with biological targets, and what computational methods validate these interactions?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases or dehydrogenases). The aldehyde group may form hydrogen bonds with catalytic residues, while Br atoms contribute to hydrophobic interactions .

- DFT Calculations : Optimize the compound’s geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces and reactive sites .

Q. What strategies resolve contradictions between theoretical predictions and experimental data for this compound’s reactivity?

- Methodological Answer :

- Kinetic Studies : Compare computed activation energies (via Arrhenius plots) with experimental rates for bromination or oxidation steps. Discrepancies may arise from solvent effects or transition-state stabilization not captured in simulations .

- Isotopic Labeling : Use ¹³C-labeled aldehydes to track reaction pathways and validate mechanistic hypotheses .

Q. How can derivatives of this compound be designed for enhanced bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Introduce substituents (e.g., amino, nitro) at the pyrazine ring’s 2-position to modulate electron density and binding affinity. For example:

| Derivative | Modification | Expected Bioactivity |

|---|---|---|

| Amino | -NH₂ at C2 | Increased solubility and H-bonding |

| Nitro | -NO₂ at C2 | Enhanced electrophilicity for covalent binding |

- In Vitro Screening : Test derivatives against bacterial dehydrogenases or cancer cell lines to prioritize leads .

Q. What analytical techniques are suitable for studying degradation pathways of this compound under environmental conditions?

- Methodological Answer :

- HPLC-MS/MS : Monitor hydrolysis products (e.g., pyrazine-2-carboxylic acid) in aqueous solutions at varying pH levels .

- TGA/DSC : Assess thermal stability and decomposition temperatures (e.g., loss of Br at >200°C) .

Data Contradiction Analysis

Q. Why might bromination yield vary between batch and flow reactors for this compound?

- Methodological Answer :

- Flow Reactors : Provide better temperature control and mixing, minimizing side reactions (e.g., over-bromination) compared to batch systems. Yield discrepancies >15% suggest mass transfer limitations in batch setups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.